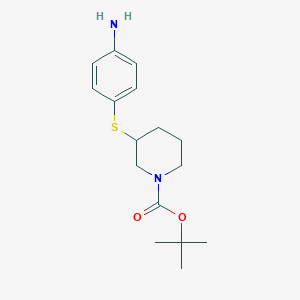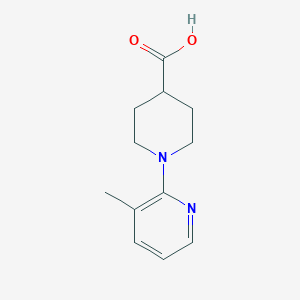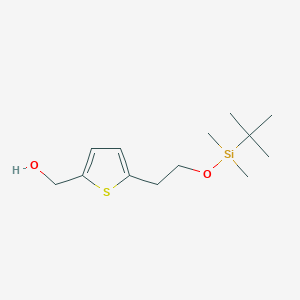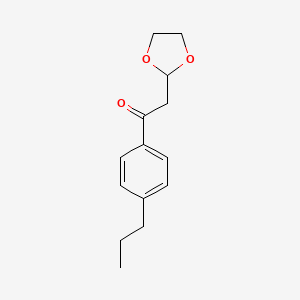
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
“7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are prevalent in many important drugs and agrochemicals, and their introduction can significantly improve molecular properties such as lipophilicity, metabolic stability, and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethyl group-containing N-heteroaromatics, such as “7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one”, can be achieved through the highly regioselective addition of a trifluoromethyl nucleophile to pyridine, quinoline, isoquinoline, and two or three heteroatom-containing N-heteroaromatic N-oxides activated by trifluoromethyldifluoroborane . This method proceeds under mild conditions in gram scale with high functional group tolerance .Chemical Reactions Analysis
The trifluoromethylation of organic molecules is an ideal method of introducing trifluoromethyl groups . Despite recent advances in C-H trifluoromethylation of N-heteroaromatic compounds, regioselective C-H trifluoromethylation of six-membered heteroaromatic compounds has yet to be achieved .Wissenschaftliche Forschungsanwendungen
Photoredox Catalysis
The trifluoromethyl group is prevalent in pharmaceutical and agrochemical compounds. The development of new methodologies for trifluoromethylation has become a hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Trifluoromethylation of Enamides
Trifluoromethyl sulfonyl chloride (CF3SO2Cl) is a useful source for the CF3 radical. Direct C–H trifluoromethylation of enamides with CF3SO2Cl by photoredox catalysis has been demonstrated . This is an intriguing reaction from the aspect of functionalization of enamides .
Synthesis of Fluorinated Building Blocks
7-(Trifluoromethyl)isatin is used in the synthesis of fluorinated building blocks . These building blocks are essential in the development of various chemical compounds .
4. Synthesis of Heterocyclic Fluorinated Building Blocks 7-(Trifluoromethyl)isatin is also used in the synthesis of heterocyclic fluorinated building blocks . These building blocks are used in the development of various heterocyclic compounds .
Synthesis of Indolines
7-(Trifluoromethyl)isatin is used in the synthesis of indolines . Indolines are important in the development of various pharmaceutical compounds .
6. Synthesis of Novel Optically Pure α-Amino Acid Functionalised-7-Trifluoromethyl 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester was prepared from 3-amino benzotrifluoride and EMME. The hydroxyquinoline was reacted with amino acids to furnish amino acid functionalised quinolines . The compounds were alkylated by ethyl iodide followed by hydrolysis afforded the title compounds in good yields .
Zukünftige Richtungen
The development of new methodologies for efficient and selective introduction of trifluoromethyl groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The radical trifluoromethylation by photoredox catalysis has emerged . This strategy provides a new protocol for photocatalytic radical reactions .
Wirkmechanismus
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It is known that trifluoromethylation by photoredox catalysis has emerged as a significant process . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Biochemical Pathways
The trifluoromethyl group is known to play a crucial role in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
Result of Action
The trifluoromethyl group is known to be a useful structural motif in many biologically active molecules .
Action Environment
It is known that trifluoromethylation reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue led lamp, or even natural sunlight as a light source .
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZSJDNHPNHZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735797 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
1365759-12-1 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


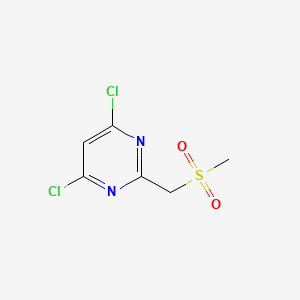

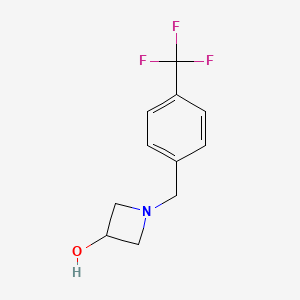
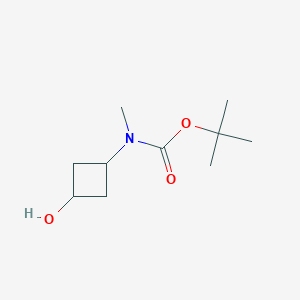


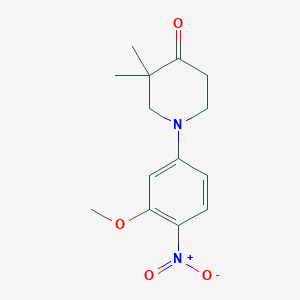
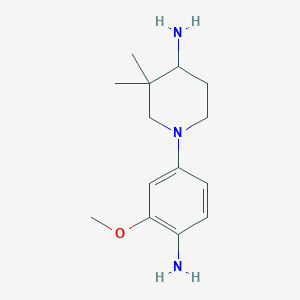
![tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1400318.png)
